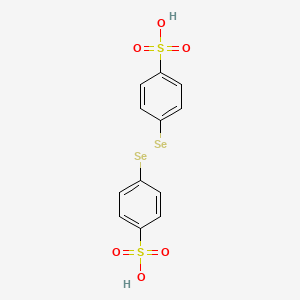
4,4'-Diselanediyldibenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Diselanediyldibenzenesulfonic acid is an organic compound with the molecular formula C₁₂H₁₀O₆S₂Se₂ and a molecular weight of 472.25 g/mol . This compound is characterized by the presence of selenium atoms, which are relatively rare in organic chemistry. The compound is primarily used in research settings and has various applications in chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diselanediyldibenzenesulfonic acid typically involves the reaction of diselenide compounds with sulfonic acid derivatives. One common method involves the reaction of 4,4’-diselenobisbenzenesulfonyl chloride with a suitable nucleophile under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium atoms.
Industrial Production Methods
While specific industrial production methods for 4,4’-Diselanediyldibenzenesulfonic acid are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Diselanediyldibenzenesulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include selenoxide, selenone, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
4,4’-Diselanediyldibenzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s selenium content makes it useful in studies related to selenium’s biological roles and its potential therapeutic applications.
Medicine: Research is ongoing into the compound’s potential as an antioxidant and its role in redox biology.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of 4,4’-Diselanediyldibenzenesulfonic acid is primarily related to its selenium content. Selenium atoms can participate in redox reactions, acting as both oxidizing and reducing agents. This dual functionality allows the compound to interact with various molecular targets, including enzymes and proteins involved in redox regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Diselenobisbenzenesulfonic acid
- 4,4’-Diselenodibenzoic acid
- 4,4’-Diselenodiphenyl ether
Uniqueness
4,4’-Diselanediyldibenzenesulfonic acid is unique due to its specific combination of selenium and sulfonic acid groups. This combination imparts distinct chemical properties, such as enhanced reactivity in redox reactions and the ability to form stable complexes with various metals .
Eigenschaften
Molekularformel |
C12H10O6S2Se2 |
|---|---|
Molekulargewicht |
472.3 g/mol |
IUPAC-Name |
4-[(4-sulfophenyl)diselanyl]benzenesulfonic acid |
InChI |
InChI=1S/C12H10O6S2Se2/c13-19(14,15)9-1-5-11(6-2-9)21-22-12-7-3-10(4-8-12)20(16,17)18/h1-8H,(H,13,14,15)(H,16,17,18) |
InChI-Schlüssel |
JMJNCJLWRXLIBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)O)[Se][Se]C2=CC=C(C=C2)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


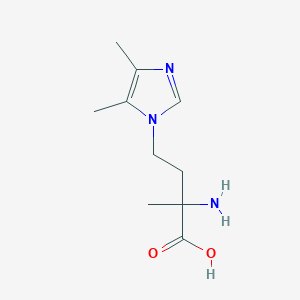

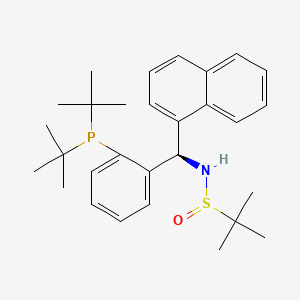

![tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate](/img/structure/B13642158.png)
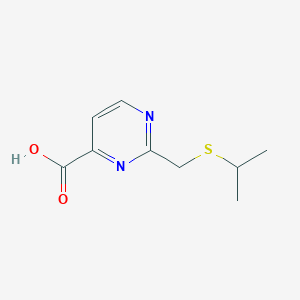
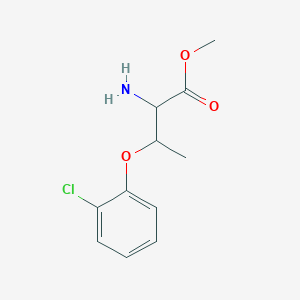
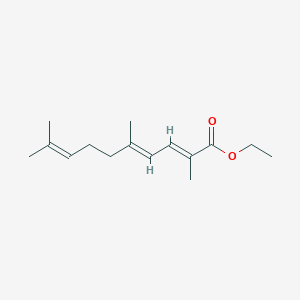
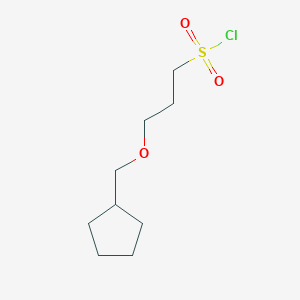
![N-methylthieno[3,2-b]pyridin-7-amine](/img/structure/B13642220.png)
![3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal](/img/structure/B13642223.png)

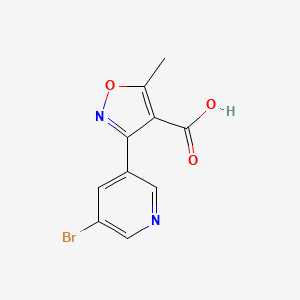
![1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea](/img/structure/B13642240.png)
